molecular formula C14H15N3O4S2 B2602351 3-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide CAS No. 296799-40-1

3-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B2602351
CAS No.: 296799-40-1
M. Wt: 353.41
InChI Key: MWSYFTBXCPPZMT-UHFFFAOYSA-N
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Description

3-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that features a morpholine ring, a sulfonyl group, a thiazole ring, and a benzamide moiety

Scientific Research Applications

3-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Benzamide Moiety: The benzamide group can be introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Attachment of the Morpholine Ring: The morpholine ring is often introduced through nucleophilic substitution reactions.

    Sulfonylation: The sulfonyl group is typically introduced using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4).

    Substitution: Conditions often involve polar aprotic solvents like dimethyl sulfoxide (DMSO) and bases like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial agent with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

3-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide is unique due to its combination of a morpholine ring, sulfonyl group, thiazole ring, and benzamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other compounds with similar functionalities.

Properties

IUPAC Name

3-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S2/c18-13(16-14-15-4-9-22-14)11-2-1-3-12(10-11)23(19,20)17-5-7-21-8-6-17/h1-4,9-10H,5-8H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSYFTBXCPPZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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